molecular formula C11H12NO4PS2 B1677707 Phosmet CAS No. 732-11-6

Phosmet

Cat. No. B1677707
CAS RN: 732-11-6
M. Wt: 317.3 g/mol
InChI Key: LMNZTLDVJIUSHT-UHFFFAOYSA-N
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Description

Phosmet is a phthalimide-derived, non-systemic, organophosphate insecticide used on plants and animals . It is mainly used on apple trees for control of coddling moth, though it is also used on a wide range of fruit crops, ornamentals, and vines for the control of aphids, suckers, mites, and fruit flies .


Synthesis Analysis

Phosmet is produced by the reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid . The former can be prepared by the reaction of phthalimide with formaldehyde and hydrogen chloride . Phosmet can also be obtained through the condensation of phthalimide with formaldehyde and conversion of the product to chloride which is reacted with sodium dimethylphosphorodithioate .


Molecular Structure Analysis

Phosmet is an organophosphate, consisting of a phthalimide and a dithiophosphate ester, with two methyl groups . The structure is a benzene ring connected to an imide, which is connected to the dithiophosphate .


Physical And Chemical Properties Analysis

Phosmet appears as white to off-white crystals . It has a density of 1.03 g/cm³ . It melts at 72 °C and decomposes at temperatures greater than 100 °C .

Safety And Hazards

Phosmet is on the US Emergency Planning List of Extremely Hazardous Substances . It is highly toxic to bees . It poses potential risks to agricultural workers, as well as ecological risks .

Future Directions

The European Commission published the Implementing Regulation withdrawing the approval of the active substance Phosmet . A majority of EU Member States had voted in favor of this step . The non-approval decision for the active substance Phosmet will enter into force on February 1st, 2022 . Gowan will continue to support Phosmet registrations in many countries outside the EU, where it remains an important tool to produce safe and nutritious food .

Relevant Papers

  • "New insight into environmental oxidation of phosmet insecticide initiated by HO˙ radicals in gas and water – a theoretical study" .
  • "A Review of Sub-lethal Neonicotinoid Insecticides Exposure and Effects on Pollinators" .
  • "The toxicity assessment of phosmet on development, reproduction, and …" .

properties

IUPAC Name

2-(dimethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione
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InChI

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3
Source PubChem
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InChI Key

LMNZTLDVJIUSHT-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
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Molecular Formula

C11H12NO4PS2
Record name PHOSMET
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DSSTOX Substance ID

DTXSID5024261
Record name Phosmet
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Molecular Weight

317.3 g/mol
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Physical Description

Phosmet is an off-white crystalline solid with an offensive odor. Used as an insecticide and acaricide. (EPA, 1998), Colorless to off-white solid; [ICSC] Technical product is off-white or pink solid with an offensive odor; [HSDB] Colorless solid; [MSDSonline], COLOURLESS-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes below boiling point (EPA, 1998)
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Solubility

100 G/KG IN DICHLOROMETHANE, 4-METHYLPENT-3-EN-2-ONE, BUTANONE, At 25 °C: 25 mg/L water; 650 g/L acetone; 600 g/L benzene; 5 g/L kerosene; 50 g/L methanol; 300 g/L toluene, methyl isobutyl ketone; 250 g/L xylene., In water, 24.4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.003
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Density

1.03 at 20 °C/4 °C, 1.03 g/cm³
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Vapor Pressure

0.001 mmHg at 122 °F (EPA, 1998), 0.00000049 [mmHg], 4.9X10-7 mm Hg at 20-25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

OPs including Phosmet exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects ... Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking.
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Product Name

Phosmet

Color/Form

Off-white crystalline solid, Colorless crystals

CAS RN

732-11-6
Record name PHOSMET
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Melting Point

161 °F (EPA, 1998), 72-72.7 °C, 72 °C
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Synthesis routes and methods

Procedure details

In another embodiment, the invention provides a method for hydrolyzing phospho-mono-ester bonds in phytate. The method includes administering (e.g., to an individual, e.g., a human, or an animal) an effective amount of a phytase of the invention (e.g., a phytase having a sequence identity of at least about 50%, 51%, 52%, 53%, 54%, 55%, 56%, 57%, 58%, 59%, 60%, 61%, 62%, 63%, 64%, 65%, 66%, 67%, 68%, 69%, 70%, 71%, 72%, 73%, 74%, 75%, 76%, 77%, 78%, 79%, 80%, 81%, 82%, 83%, 84%, 85%, 86%, 87%, 88%, 89%, 90%, 91%, 92%, 93%, 94%, 95%, 96%, 97.5%, 98%, 98.5%, 99%, 99.5%, or more, or complete (100%) sequence identity (i.e., homology) to SEQ ID NO:2 (a phytase polypeptide); SEQ ID NO:10 (a phytase polypeptide); a polypeptide having sequence as set forth in SEQ ID NO:8 and having at least one, or all, of the amino acid modifications W68E, Q84W, A95P, K97C, S168E, R181Y, N226C, Y277D, wherein the polypeptide has phytase activity) or other phytases, for example, the E. coli appA “wild type” phytase-encoding SEQ ID NO:7, or, a polypeptide sequence of SEQ ID NO:2 or the E. coli appA “wild type” phytase SEQ ID NO:8, to yield inositol and free phosphate. An “effective” amount refers to the amount of enzyme which is required to hydrolyze at least 50% of the phospho-mono-ester bonds, as compared to phytate not contacted with the enzyme.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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